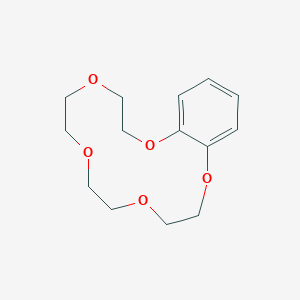

Benzo-15-crown-5-ether

描述

Structure

3D Structure

属性

IUPAC Name |

2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(19),15,17-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O5/c1-2-4-14-13(3-1)18-11-9-16-7-5-15-6-8-17-10-12-19-14/h1-4H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEPSTUXZLEUCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=CC=CC=C2OCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161511 | |

| Record name | 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14098-44-3 | |

| Record name | Benzo-15-crown-5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14098-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014098443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14098-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Benzo 15 Crown 5

Established Synthetic Routes for Benzo-15-crown-5 Core Structures

The construction of the fundamental Benzo-15-crown-5 architecture is most commonly achieved through a base-mediated cyclization reaction.

Reaction of Catechol with Tetraethylene Glycol in the Presence of Base Catalysts

The predominant method for synthesizing Benzo-15-crown-5 is a variation of the Williamson ether synthesis. orientjchem.orgchemicalbook.in This process involves the reaction of catechol (1,2-dihydroxybenzene) with a tetraethylene glycol derivative, typically 1,10-dichloro-3,6,9-trioxadecane (tetraethylene glycol dichloride), in the presence of a strong base. orientjchem.orgchemicalbook.com

The synthesis is typically carried out in a high-boiling point solvent such as n-butanol. orientjchem.orgchemdad.com Sodium hydroxide (B78521) (NaOH) is added to the solution of catechol in n-butanol, which deprotonates the phenolic hydroxyl groups of catechol to form a more nucleophilic disodium (B8443419) catecholate. orientjchem.orgchegg.com This intermediate then undergoes a double nucleophilic substitution with tetraethylene glycol dichloride, where the catecholate displaces the two chloride ions to form the cyclic polyether structure. orientjchem.orgchegg.com The reaction mixture is usually heated under reflux for an extended period, often 24 to 30 hours, to ensure completion of the cyclization. orientjchem.orgchemicalbook.comchegg.com Yields for this reaction have been reported to be around 62%. orientjchem.orgchemicalbook.inchemicalbook.com

Table 1: Typical Reaction Conditions for Benzo-15-crown-5 Synthesis

| Parameter | Condition | Source(s) |

| Reactants | Catechol, Tetraethylene Glycol Dichloride | orientjchem.orgchemicalbook.com |

| Base | Sodium Hydroxide (NaOH) | orientjchem.orgchemdad.com |

| Solvent | n-Butanol | orientjchem.org |

| Reaction Time | 24 - 30 hours | orientjchem.orgchemicalbook.comchegg.com |

| Temperature | Reflux | orientjchem.orgchegg.com |

| Reported Yield | ~62% | orientjchem.orgchemicalbook.inchemicalbook.com |

Functionalization and Derivatization Strategies

The aromatic benzene (B151609) ring of the Benzo-15-crown-5 moiety is the primary site for chemical modification, allowing for the introduction of various functional groups. These groups serve as handles for further chemical transformations or modulate the electronic and complexing properties of the crown ether.

Synthesis of Substituted Benzo-15-crown-5 Derivatives

4'-Formylbenzo-15-crown-5 is a key derivative, as the aldehyde group is a versatile precursor for a wide range of other functionalities. There are two primary approaches to its synthesis.

The first method involves the direct formylation of the pre-synthesized Benzo-15-crown-5 ring system. This can be accomplished via a Vilsmeier-Haack type reaction, where Benzo-15-crown-5 is treated with N-methylformanilide and phosphoryl chloride (POCl₃). iucr.orgnih.gov

An alternative and commonly used strategy is to construct the crown ether ring using a pre-functionalized starting material. In this approach, 3,4-dihydroxybenzaldehyde (B13553) is reacted with tetraethylene glycol dichloride or ditosylate in the presence of a base like sodium hydroxide or cesium carbonate. mdpi.comias.ac.inscispace.com This method builds the macrocycle around the existing aldehyde functionality, with reported yields ranging from 30-56%. ias.ac.inscispace.com

The primary reactivity of the formyl group in 4'-Formylbenzo-15-crown-5 involves its condensation with primary amines. For example, it readily reacts with various amino compounds, such as substituted hydrazines or 1,2-bis(2-aminophenoxy)ethane, to form Schiff base derivatives. mdpi.comnih.gov This reaction is fundamental for linking the crown ether to other molecular systems or for creating complex ligands. mdpi.com

The carboxylic acid derivative, 4'-Carboxybenzo-15-crown-5, is often synthesized from its corresponding acetyl precursor. cdnsciencepub.com The synthesis begins with the acetylation of Benzo-15-crown-5 to yield 4'-acetylbenzo-15-crown-5. cdnsciencepub.com This acetyl derivative is then oxidized to the carboxylic acid. cdnsciencepub.com This transformation can be achieved using an oxidant like sodium hypochlorite (B82951) (NaOCl) via the haloform reaction, followed by acidification with hydrochloric acid to precipitate the final 4'-Carboxybenzo-15-crown-5 product. cdnsciencepub.com

Acyl and aroyl groups can be introduced onto the benzo-crown ether framework, typically through Friedel-Crafts acylation. The synthesis of 4'-acetylbenzo-15-crown-5 is a well-established example, serving as a key intermediate for other derivatives. cdnsciencepub.comasianpubs.org This acetylation can be performed by reacting Benzo-15-crown-5 with acetic acid in the presence of polyphosphoric acid, which acts as both the catalyst and solvent. asianpubs.orgresearchgate.net

Related aroyl derivatives, such as crowned chalcones, are synthesized from 4'-acetylbenzo-15-crown-5. sioc-journal.cn These compounds are prepared through a base-catalyzed Claisen-Schmidt condensation between 4'-acetylbenzo-15-crown-5 and an appropriate benzaldehyde (B42025). sioc-journal.cnsioc-journal.cn For instance, reacting 4'-acetylbenzo-15-crown-5 with benzaldehyde in the presence of sodium hydroxide in ethanol (B145695) yields the corresponding chalcone (B49325) derivative. sioc-journal.cn

Synthesis of Lariat (B8276320) Ethers Incorporating Benzo-15-crown-5 Moieties

Lariat ethers are crown ethers that feature one or more side arms containing additional donor atoms. These arms can cooperate with the macrocyclic ring to enhance cation binding affinity and selectivity.

Double-armed or "disubstituted" benzo-15-crown-5 derivatives are synthesized to create a more defined and often more rigid binding cavity. The synthesis of these lariat ethers typically starts from 4′,5′-bis(bromomethyl)benzo-15-crown-5, a key intermediate.

One synthetic route involves the reaction of 4′,5′-bis(bromomethyl)benzo-15-crown-5 with various substituted phenols or alkanols. nankai.edu.cnresearchgate.netnih.gov For instance, a series of double-armed lariats has been prepared by reacting the dibromo precursor with compounds like 4-hydroxybenzaldehyde, phenol (B47542), and 4-chlorophenol (B41353) in THF with anhydrous K₂CO₃ as a base, achieving yields between 43% and 82%. nankai.edu.cnresearchgate.net Another study describes the synthesis of new disubstituted derivatives by reacting 4',5'-bis(bromomethyl)benzo-15-crown-5 with corresponding alkanols in the presence of Na₂S₂. nih.govacs.org These modifications significantly alter the cation binding properties compared to the parent crown ether. nankai.edu.cnnih.gov

| Reactant for Double-Armed Ligand | Solvent | Base | Yield (%) | Reference |

| 4-Hydroxybenzaldehyde | THF | K₂CO₃ | 43-82 | nankai.edu.cnresearchgate.net |

| Phenol | THF | K₂CO₃ | 43-82 | nankai.edu.cnresearchgate.net |

| 4-Chlorophenol | THF | K₂CO₃ | 43-65 | nankai.edu.cn |

| 4-Methoxyphenol | THF | K₂CO₃ | 43-82 | nankai.edu.cnresearchgate.net |

| 2-Hydroxybenzaldehyde | THF | K₂CO₃ | 43-82 | nankai.edu.cnresearchgate.net |

| 4-Acetamidophenol | THF | K₂CO₃ | 43-82 | nankai.edu.cnresearchgate.net |

| Corresponding Alkanols | - | Na₂S₂ | - | nih.govacs.org |

Synthesis of Benzo-15-crown-5-Based Polymeric Structures

The incorporation of benzo-15-crown-5 units into polymeric structures leads to materials with unique ion-binding capabilities, useful in separation membranes, ion-selective electrodes, and catalysis.

Poly(benzo-15-crown-5) and related polymers are typically synthesized through the polymerization of vinyl-substituted benzocrown ether monomers. osti.govacs.org Poly(vinylbenzo-15-crown-6), for example, has been synthesized and its cation binding properties studied extensively. acs.org

An alternative to the polymerization of monomers is the grafting of pre-functionalized benzo-15-crown-5 units onto existing polymer backbones. For example, 4-aminobenzo-15-crown-5 can be grafted onto chloromethylated polysulfone. google.com Similarly, 4-formylbenzo-15-crown-5 has been successfully grafted onto polyvinyl alcohol in the presence of an acid catalyst. google.com These grafting methods create functional polymeric materials where the crown ether moiety is appended as a pendant group. google.com

Porous organic polymers (POPs) containing crown ether motifs are of great interest for applications such as selective ion removal and isotope separation. dntb.gov.uaresearchgate.net

A novel method for synthesizing a phenol-type benzo-15-crown-5 ether resin has been developed. iaea.orgtandfonline.com This process involves the condensation of benzo-15-crown-5 and phenol using hexamethylenetetramine as a condensing agent and trichloroacetic acid as the solvent. iaea.orgtandfonline.com To control the morphology, the polymerization can be carried out on a high-porous silica (B1680970) bead support, resulting in resin beads of a controlled diameter and shape. researchgate.netiaea.org

Another approach involves creating porous blend membranes. A chitosan-graft-benzo-15-crown-5-ether (CTS-g-B15C5) polymer can be blended with polyvinyl alcohol (PVA) and fabricated into a porous membrane via an immersion–precipitation–phase inversion technique. nih.gov This results in a sponge-like asymmetrical structure suitable for applications like adsorptive separation of lithium isotopes. nih.gov

Conjugation and Grafting of Benzo-15-crown-5 to Other Architectures

The functionalization of Benzo-15-crown-5 (B15C5) through conjugation and grafting to various molecular and macromolecular architectures has been a significant area of research. This strategy aims to combine the unique ion-binding properties of the crown ether with the structural, chemical, or physical characteristics of other platforms, leading to novel materials with enhanced or specialized functions. Methodologies range from forming Schiff bases with natural polymers to covalent attachment on the surface of nanomaterials.

Grafting onto Chitosan (B1678972) and Chitosan Derivatives

Grafting Benzo-15-crown-5 onto chitosan, a biocompatible and biodegradable polysaccharide, has been explored to create materials for selective metal ion adsorption. The primary synthetic route involves a Schiff base reaction between the aldehyde group of 4'-formyl-benzo-15-crown-5 (FB15C5) and the primary amino groups (-NH₂) of the chitosan backbone. tandfonline.comresearchgate.net This modification yields a chitosan-graft-benzo-15-crown-5 ether (CTS-g-B15C5) polymer. tandfonline.com The reaction creates an imine (C=N) linkage, which can be confirmed by spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy. tandfonline.com

The resulting CTS-g-B15C5 materials have been fabricated into various forms, including films and composite membranes, to enhance their practical applications. tandfonline.comresearchgate.net For instance, a CTS-g-B15C5/non-woven fabric (NWF) composite membrane with a sponge-like pore structure has been prepared for the adsorptive separation of palladium (Pd²⁺). tandfonline.comfigshare.com Similarly, CTS-g-B15C5 has been blended with polyvinyl alcohol (PVA) to create porous membranes for lithium isotope separation. nih.govacs.org These studies demonstrate that grafting B15C5 onto chitosan not only imparts the polymer with the crown ether's ion selectivity but also can improve the material's performance in specific separation processes. acs.orgresearchgate.net The adsorption capacity and selectivity are influenced by the amount of crown ether immobilized on the chitosan polymer. researchgate.netacs.org

Table 1: Synthesis and Application of Chitosan-grafted Benzo-15-crown-5

| Product | Synthetic Method | Reactants | Application | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| CTS-g-B15C5 | Schiff Base Reaction | Chitosan (CTS), 4'-formyl-benzo-15-crown-5 (FB15C5) | Metal Ion Adsorption (Ag⁺, Pd²⁺) | The grafted film showed higher adsorption rates for Ag⁺ and Pd²⁺ compared to unmodified chitosan. | researchgate.net |

| CTS-g-B15C5/NWF Composite Membrane | Schiff Base Reaction followed by membrane fabrication | CTS-g-B15C5, Polypropylene non-woven fabric (NWF) | Pd²⁺ Adsorptive Separation | The composite membrane showed high selectivity and reusability for Pd²⁺ adsorption. | tandfonline.comfigshare.com |

Tethering to Cyclodextrins (e.g., β-Cyclodextrins)

The covalent linking of Benzo-15-crown-5 to cyclodextrins, particularly β-cyclodextrin (β-CyD), creates ditopic molecular receptors capable of binding both ionic species and neutral molecules. nankai.edu.cnnih.gov The synthesis of these conjugates involves coupling a substituted B15C5 derivative to a modified β-cyclodextrin. nankai.edu.cn The nature of the linker group connecting the two macrocycles is a critical design element, influencing the conformational properties and binding behavior of the final conjugate. nankai.edu.cn

For example, two different B15C5-tethered β-cyclodextrins were synthesized by coupling substituted B15C5 with specific β-cyclodextrin derivatives. nankai.edu.cn One conjugate, 4',5'-dimethylene-benzo-15-crown-5 tethered 6-diethylenetriamino-6-deoxy-β-cyclodextrin, was prepared to investigate cooperative binding. nankai.edu.cnnih.gov Another approach involved modifying the secondary hydroxy side of the β-CyD with a benzo-15-crown-5 moiety. rsc.org These novel architectures display significantly enhanced molecular binding abilities compared to the parent β-cyclodextrin, which is attributed to the cooperative action of the cyclodextrin's hydrophobic cavity and the crown ether's cation-binding site. nankai.edu.cn The binding affinity can be modulated by the presence of alkali metal cations that coordinate with the crown ether moiety. nankai.edu.cn

Table 2: Examples of Benzo-15-crown-5-Tethered β-Cyclodextrins

| Conjugate Structure | Linkage Type | Key Feature | Investigated Property | Reference(s) |

|---|---|---|---|---|

| 4',5'-dimethylene-B15C5 tethered 6-diethylenetriamino-6-deoxy-β-CyD | Diethylenetriamino linker | Crown ether attached to the primary side of β-CyD | Cooperative self-assembly and molecular binding | nankai.edu.cnnih.gov |

| 4',5'-dimercaptomethylene-B15C5 tethered 6-deoxy-β-CyD | Thioether linker | Shorter linker compared to other models | Enhanced binding affinity due to linker length | nankai.edu.cn |

Covalent Modification of Two-Dimensional Nanosheets (e.g., MoS₂)

The functionalization of two-dimensional (2D) nanomaterials, such as molybdenum disulfide (MoS₂), with Benzo-15-crown-5 has been achieved to develop advanced sensor technologies. researchgate.netrsc.org The method employs the chemistry of diazonium salts for the covalent grafting of the crown ether onto the basal plane of chemically exfoliated MoS₂ (ce-MoS₂) nanosheets. researchgate.netrsc.orgeie.gr

The synthetic process begins with the preparation of 4'-aminobenzo-15-crown-5 from its nitro-derivative, 4'-nitrobenzo-15-crown-5. researchgate.netresearchgate.net The amino-functionalized crown ether is then converted in situ to its corresponding diazonium salt, which subsequently reacts with the ce-MoS₂ nanosheets. rsc.orgeie.gr This reaction results in the formation of a stable, covalently modified hybrid material, B15C5-MoS₂. researchgate.neteie.gr The success of the covalent functionalization is confirmed through various spectroscopic and analytical techniques, including FT-IR, Raman spectroscopy, and thermogravimetric analysis (TGA). researchgate.netrsc.orgeie.gr This approach leverages the conducting nature of ce-MoS₂ and the ion-selective properties of B15C5 to create electrodes for sensing applications, such as detecting sodium ions in biological fluids. researchgate.netrsc.org

Table 3: Synthesis of B15C5-Functionalized MoS₂ Nanosheets

| Step | Procedure | Purpose | Reference(s) |

|---|---|---|---|

| 1 | Synthesis of 4'-nitrobenzo-15-crown-5 | Precursor preparation | researchgate.net |

| 2 | Reduction of nitro group | Synthesis of 4'-aminobenzo-15-crown-5 | researchgate.netresearchgate.net |

| 3 | Chemical exfoliation of bulk MoS₂ | Preparation of ce-MoS₂ nanosheets | researchgate.netrsc.org |

Appending N₂O Schiff Bases to Benzo-15-crown-5 Ethers

New Schiff base ligands incorporating the Benzo-15-crown-5 moiety have been synthesized through condensation reactions. nih.govnih.gov These compounds are of interest for their potential applications in cation recognition and the development of homo- or heteronuclear metal complexes. nih.gov

A common synthetic strategy involves the reaction of 4'-formylbenzo-15-crown-5 with a suitable amine-containing compound. nih.govmdpi.com For example, new crown ether Schiff bases were prepared by condensing 4'-formylbenzo-15-crown-5 or its 5'-hydroxy derivative with 1,2-bis(2-aminophenoxy)ethane in methanol (B129727). nih.govnih.gov The reaction mixture is typically refluxed, and upon cooling, the Schiff base product crystallizes and can be isolated. nih.gov

Another approach involves a two-step procedure to create derivatives with flexible appended N₂O unsymmetrical Schiff bases. mdpi.comcapes.gov.br First, an N₂O ligand with a free -NH₂ group is synthesized by condensing hydrazine (B178648) with an aldehyde like salicylaldehyde. mdpi.comcapes.gov.br In the second step, this NH₂-functionalized Schiff base is reacted with 4'-formyl-benzo-15-crown-5 to yield the final product, which features a flexible spacer between the crown ether and the Schiff base subunit. mdpi.comcapes.gov.br The structures of these novel compounds are typically confirmed by elemental analysis, IR, NMR, UV-Vis, and mass spectrometry. nih.govnih.gov

Table 4: Synthesis of Benzo-15-crown-5 Schiff Base Derivatives

| Product Type | Synthetic Method | Reactants | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Symmetrical Schiff Base | One-step condensation | 4'-Formylbenzo-15-crown-5, 1,2-bis(2-aminophenoxy)ethane | 64.7 | nih.gov |

| Unsymmetrical N₂O Schiff Base | Two-step condensation | 4'-Formylbenzo-15-crown-5, N₂O ligand from hydrazine and salicylaldehyde | 66.6 | mdpi.com |

| Unsymmetrical N₂O Schiff Base | Two-step condensation | 4'-Formylbenzo-15-crown-5, N₂O ligand from hydrazine and 3-methoxy-salicylaldehyde | 81.6 | mdpi.com |

| Unsymmetrical N₂O Schiff Base | Two-step condensation | 4'-Formylbenzo-15-crown-5, N₂O ligand from hydrazine and 2-hydroxy-1-naphtaldehyde | 35.9 | mdpi.com |

Complexation Chemistry and Ion Recognition by Benzo 15 Crown 5

Stoichiometry and Stability of Benzo-15-crown-5 Complexes

The interaction between Benzo-15-crown-5 as a host and a metal cation (M⁺) as a guest leads to the formation of a host-guest complex, denoted as [M(B15C5)]⁺. The stability and structure of these complexes are defined by their formation constants, thermodynamic properties, and the ratio in which the host and guest combine.

The stability of the complex formed between a crown ether (L) and a metal cation (M⁺) in a given solvent is quantified by the formation constant, KML+ (often expressed as its logarithm, log Ks). A higher value indicates a more stable complex. For Benzo-15-crown-5, these constants have been determined in various solvents using techniques like conductometry and microcalorimetric titrations. oup.comnankai.edu.cnresearchgate.net

Studies in propylene (B89431) carbonate show that the stability of the 1:1 complexes with alkali metals follows the order Na⁺ > Li⁺ > K⁺ > Rb⁺ > Cs⁺. oup.com The sodium ion, which fits well within the cavity of the 15-crown-5 (B104581) ring, generally forms a stable complex. utwente.nl Research in methanol-water mixtures has also provided stability constants for complexes with Na⁺, K⁺, and Rb⁺. nankai.edu.cnresearchgate.net

Table 1: Formation Constants (log Ks) for Benzo-15-crown-5 Complexes with Alkali Metal Cations at 25°C

The thermodynamics of complexation provide deeper insight into the driving forces behind the formation of host-guest complexes. The enthalpy change (ΔH) reflects the heat released or absorbed during complexation, indicating the strength of the interaction, while the entropy change (ΔS) relates to the change in disorder of the system.

For the complexation of Benzo-15-crown-5 with alkali metal ions, the reactions are generally enthalpy-driven, meaning they are exothermic (negative ΔH). nankai.edu.cnresearchgate.netresearchgate.net This is often accompanied by a negative entropy change (unfavorable ΔS), which is attributed to the increased organization of the system as the free-moving ligand and cation form a structured complex. researchgate.net The compensation between enthalpy and entropy ultimately determines the stability of the complex. researchgate.net For instance, the complexation between B15C5 and K⁺ in propylene carbonate is characterized by negative values for both ΔH and ΔS. oup.com Similarly, complexation with Na⁺, K⁺, and Rb⁺ in methanol-water mixtures is primarily an enthalpy-driven process. nankai.edu.cnresearchgate.net

Table 2: Thermodynamic Parameters for 1:1 Complexation of Benzo-15-crown-5 with Alkali Metal Cations at 25°C

While 1:1 host-guest complexes are common, Benzo-15-crown-5 can also form complexes with different stoichiometric ratios, such as 1:2 or 2:1 (host:guest). The formation of these complexes depends on the relative sizes of the cation and the crown ether cavity. When a cation is too large to fit comfortably within the cavity of a single crown ether, it can be "sandwiched" between two ligand molecules, forming a 2:1 complex. nankai.edu.cnutwente.nl

Bis(benzo-15-crown-5) ethers have shown a remarkable ability to form intramolecular 2:1 complexes with the potassium ion (K⁺), which is larger than the cavity of a single B15C5 unit. rsc.org Similarly, derivatives of B15C5 have been designed to form 2:1 complexes with K⁺. nih.gov Conversely, the sodium ion (Na⁺), which fits well into the B15C5 cavity, can form a "sandwich" type 1:2 (host:guest, i.e., [Na(B15C5)₂]⁺) complex if the coordinating properties of the anion are unfavorable. utwente.nl The formation of these varied stoichiometries highlights the structural flexibility of crown ether complexation.

Ion Selectivity and Binding Affinity

A defining feature of crown ethers is their ability to selectively bind certain cations over others. This selectivity is a key aspect of their application in areas like ion-selective electrodes and phase transfer catalysis. chemimpex.com

Benzo-15-crown-5 exhibits a notable selectivity for alkali metal cations, which is influenced by multiple factors. The primary mechanism is the electrostatic interaction between the positively charged cation and the lone pairs of electrons on the oxygen atoms of the ether ring. The benzo group fused to the crown ether ring reduces the flexibility of the macrocycle compared to the parent 15-crown-5, which can influence its binding affinity and selectivity.

Studies have consistently shown that Benzo-15-crown-5 preferentially binds Na⁺ among the alkali metal cations. oup.comchemmethod.com This selectivity is largely attributed to the compatibility between the size of the Na⁺ ion and the cavity of the B15C5 ligand. oup.comchemmethod.com While it can complex with other alkali metals like K⁺, Li⁺, Rb⁺, and Cs⁺, the stability of these complexes is generally lower. oup.comchemimpex.com For cations larger than the cavity, such as K⁺, Rb⁺, and Cs⁺, the formation of sandwich-like 2:1 complexes can become a significant binding mode, as seen with bis(crown ether) systems. rsc.org

The "size-fit" concept is a fundamental principle used to explain the selectivity of crown ethers. utwente.nl It posits that the most stable complex is formed when the diameter of the cation closely matches the size of the crown ether's cavity. nankai.edu.cn The cavity diameter of 15-crown-5 ethers is estimated to be between 1.7 and 2.2 Å. utwente.nlmdpi.com

Table 3: Ionic Diameters of Alkali Metal Cations and Cavity Size of 15-Crown-5 Ethers

The data clearly shows that the ionic diameter of Na⁺ is an excellent match for the cavity of a 15-crown-5 ether, which explains the high stability and selectivity of Benzo-15-crown-5 for this cation. oup.comchemmethod.com The Li⁺ ion is smaller than the cavity, while K⁺, Rb⁺, and Cs⁺ are significantly larger. utwente.nlchemmethod.com Although the selectivity tendency of B15C5 for alkali metal ions is consistent with the size-fit concept, it is not the sole determinant of complex stability. oup.com Factors such as solvation of the cation and the ligand, the flexibility of the crown ether, and the possibility of forming different stoichiometric complexes also play crucial roles. utwente.nl

Selective Binding Mechanisms with Alkali Metal Cations (Na+, K+, Li+, Rb+, Cs+)

Influence of Electron Density and Substituent Effects on Binding Ability

The binding ability of benzo-15-crown-5 is profoundly influenced by the electronic properties of substituents on its benzo group. The electron density of the crown ether's cavity, particularly the oxygen donor atoms, is a critical factor in its capacity to form stable complexes with cations. sigmaaldrich.comnih.gov

Electron-donating groups (EDGs) attached to the benzene (B151609) ring increase the electron density on the ether oxygen atoms, thereby enhancing the cation-binding ability of the macrocycle. nih.govwikipedia.org For instance, studies on 4'-substituted benzo-15-crown-5 have shown that an amino group (–NH₂) or a methyl group (–CH₃) leads to higher association constants with sodium ions compared to the unsubstituted parent ether. nih.gov This enhancement is attributed to the increased electrostatic interaction between the electron-rich cavity and the positively charged metal ion.

Conversely, electron-withdrawing groups (EWGs) have the opposite effect. Substituents like a nitro group (–NO₂) or a formyl group (–CHO) decrease the electron density within the polyether ring, which weakens the interaction with metal cations and results in lower stability constants for the complexes. nih.govuni.lu A study using conductometric measurements demonstrated a clear trend in the stability of Na⁺ complexes with 4'-substituted benzo-15-crown-5, where the association constant decreased as the substituent became more electron-withdrawing. nih.gov Similarly, theoretical studies on the complexation of heavy metal cations like Cd²⁺, Hg²⁺, and Pb²⁺ with derivatives of 15-crown-5 showed that the presence of an electron-donating substituent positively affects the binding ability. wikipedia.org

The nature of the substituent can also have a dramatic effect on the solid-state structure of the resulting complexes. For example, the structure of [KI(H₂O)(4-nitrobenzo-15-crown-5)]₂ reveals the formation of a dimer where the nitro group of one crown ether molecule interacts directly with the potassium ion coordinated to a second ether molecule. fishersci.noereztech.com In contrast, 4-aminobenzo-15-crown-5 crystallizes as a hydrogen-bonded polymer, where interactions between the amino group and the macrocyclic oxygen atoms influence the conformation. fishersci.noereztech.com

Table 1: Effect of 4'-Substituents on the Stability Constant (log K) of Benzo-15-crown-5 Complexes with Na⁺

| Substituent | Log K | Electron Effect |

|---|---|---|

| -NH₂ | 3.91 | Donating |

| -CH₃ | 3.60 | Donating |

| -H | 3.54 | Neutral |

| -Br | 3.31 | Withdrawing |

| -CO₂H | 3.21 | Withdrawing |

| -CHO | 3.05 | Withdrawing |

| -NO₂ | 2.56 | Withdrawing |

Data sourced from Ungaro et al., 1976. nih.gov

Complexation with Alkaline Earth Metal Cations (Ca²⁺, Ba²⁺)

Benzo-15-crown-5 forms complexes with alkaline earth metal cations such as calcium (Ca²⁺) and barium (Ba²⁺). nih.govsigmaaldrich.com The stability and stoichiometry of these complexes are sensitive to factors like the ionic radius of the cation and the solvent system used. Studies have shown that benzo-15-crown-5 derivatives can bind Ca²⁺ and Ba²⁺ through the macrocyclic part of the molecule. fishersci.se

In acetonitrile-methanol binary solutions, 4′-nitrobenzo-15-crown-5 was found to form 1:1 [ML] complexes with Ca²⁺. fishersci.ca However, with the larger Ba²⁺ cation, a 1:2 [ML₂] "sandwich" complex is formed. fishersci.sefishersci.ca This difference in stoichiometry is attributed to the relative sizes of the cations and the crown ether cavity. The smaller Ca²⁺ ion can fit within a single crown ether ring, while the larger Ba²⁺ ion is accommodated between two ligand molecules.

The molecular structure of the solvated complex of benzo-15-crown-5 with calcium isothiocyanate reveals an irregular conformation for the crown ether and an eight-coordinate calcium ion. fishersci.fi In this complex, the calcium ion is bound to the five ether oxygen atoms, two nitrogen atoms from the isothiocyanate anions, and one oxygen atom from a methanol (B129727) solvent molecule. fishersci.fi This demonstrates that the coordination geometry is not solely dictated by the crown ether but also by the counter-ion and solvent molecules present in the system.

Interactions with Transition and Heavy Metal Ions (UO₂²⁺, Pb²⁺, Cd²⁺, Fe³⁺, Cu²⁺, Ag⁺, Hg²⁺, Pt²⁺, Pd²⁺, V, U)

Benzo-15-crown-5 and its derivatives exhibit complexation with a wide array of transition and heavy metal ions. The selectivity and stability of these complexes are governed by principles such as the Hard and Soft Acids and Bases (HSAB) theory, the match between cation size and cavity diameter, and the nature of substituents on the crown ether. ereztech.com

Uranyl (UO₂²⁺) and Uranium (U): Benzo-15-crown-5 has been investigated for the extraction of the uranyl ion (UO₂²⁺). nih.gov Studies on silica-supported ligands showed that 15-crown-5 derivatives have a preferential affinity for uranyl ions. nih.gov The extraction efficiency is influenced by the pH and the method of immobilization of the crown ether. nih.gov Uranium in its various oxidation states can be complexed, with the +6 state as the UO₂²⁺ ion being particularly stable in solution. nih.gov

Lead (Pb²⁺), Cadmium (Cd²⁺), and Mercury (Hg²⁺): Benzo-15-crown-5 is capable of forming complexes with toxic heavy metal cations like Pb²⁺, Cd²⁺, and Hg²⁺. wikipedia.org Theoretical calculations based on density functional theory (DFT) have been used to evaluate the binding capability, suggesting a selectivity order of Cd²⁺ > Hg²⁺ > Pb²⁺ for certain 15-crown-5 derivatives. wikipedia.org The stability of complexes with these ions can be modulated by substituents on the benzo ring, with a general order of stability being Pb²⁺ > Ag⁺ > Tl⁺ for phenylaza-15-crown-5, benzo-15-crown-5, and 4-nitrobenzo-15-crown-5 (B1295475) in methanol. uni.lu Some novel benzo-15-crown-5 derivatives have been developed as colorimetric sensors for the specific detection of Hg²⁺ ions in aqueous media. fishersci.ca

Iron (Fe³⁺) and Copper (Cu²⁺): Benzo-15-crown-5 derivatives have been shown to interact with Fe³⁺ and Cu²⁺. ereztech.com For example, a lab-on-a-molecule system incorporating a benzo-15-crown-5 unit can detect Fe³⁺ through redox equilibria. americanelements.com The complexation of Cu²⁺ with benzo-15-crown-5 has been studied by conductometric and potentiometric titrations, indicating the formation of 1:1 complexes. nih.gov Additionally, vic-dioximes containing benzo-15-crown-5 moieties have been synthesized to form complexes with Cu(II). fishersci.ca

Silver (Ag⁺): Silver ions form stable complexes with benzo-15-crown-5. sigmaaldrich.comnih.gov The stability of these complexes is generally high, and conductometric and potentiometric studies have confirmed the formation of 1:1 complexes in ethanol-water mixtures. nih.gov In some systems, Ag⁺ has been observed to bind with both the crown ether fragment and another heterocyclic residue within the same molecule, demonstrating ditopic binding. fishersci.se

Platinum (Pt²⁺) and Palladium (Pd²⁺): While detailed studies on the direct complexation of Pt²⁺ and Pd²⁺ with simple benzo-15-crown-5 are less common, the principles of HSAB theory suggest that modifying the crown ether with softer donor atoms like nitrogen or sulfur would enhance binding to these softer transition metals. ereztech.com Fluorescent chemosensors based on benzo-15-crown-5 ethers bearing thienyl moieties have been developed for the selective detection of Pd²⁺. ereztech.com

Vanadium (V) and Uranium (U): Vanadium exists in multiple oxidation states, and its interaction with crown ethers is plausible, particularly in catalytic systems. wikipedia.org Similarly, uranium in its elemental form or as various ions can be complexed by crown ethers, a principle utilized in extraction and separation processes. nih.govnih.gov

Molecular Recognition Phenomena

The ability of benzo-15-crown-5 to participate in molecular recognition extends beyond simple cation-host interactions to involve more complex cooperative and intermolecular phenomena, leading to the formation of sophisticated supramolecular structures.

Cooperative Binding in Multicomponent Systems

Cooperative binding is a key feature in the molecular recognition behavior of benzo-15-crown-5 systems, particularly in the formation of "sandwich" complexes and the binding of ion pairs. This phenomenon is often observed when a single cation is too large to fit within the cavity of a single crown ether. In such cases, a more stable 2:1 ligand-to-metal complex can form, where the cation is "sandwiched" between two crown ether molecules. fishersci.cafishersci.no

This cooperative effect has been demonstrated in the complexation of larger alkali metal ions like K⁺ and Rb⁺ with double-armed benzo-15-crown-5 lariats. fishersci.cafishersci.no While the 1:1 complexation with Na⁺ is not significantly changed compared to the parent crown, the binding ability towards K⁺ and Rb⁺ is greatly enhanced through the formation of these 2:1 sandwich complexes. fishersci.cafishersci.no This process is typically enthalpy-driven, indicating strong ion-dipole interactions. fishersci.cafishersci.no

Cooperative binding is also crucial in the recognition of ion pairs. Heteroditopic receptors, which contain a benzo-15-crown-5 unit for cation binding covalently linked to an anion-binding site, exhibit cooperative enhancement. sigmaaldrich.com The complexation of a sodium cation by the crown ether moiety can allosterically enhance the binding affinity of the receptor for halide anions like bromide and iodide by over two hundred-fold. sigmaaldrich.com This is attributed to favorable intramolecular electrostatic interactions and conformational changes induced by the initial cation binding. sigmaaldrich.com

Intermolecular Interactions in Supramolecular Assemblies

The formation of supramolecular assemblies involving benzo-15-crown-5 is driven by a variety of non-covalent intermolecular interactions, most notably hydrogen bonding. fishersci.dk These interactions are fundamental to the construction of complex, ordered structures from individual molecular components.

Benzo-15-crown-5 is known to form stable, non-covalent hydrogen-bonded complexes with protonated primary amines and diamines. fishersci.dk In these assemblies, the ammonium (B1175870) group (R-NH₃⁺) acts as a hydrogen bond donor, interacting with the electron-rich oxygen atoms of the crown ether cavity. fishersci.dk X-ray crystallography studies have shown that in these complexes, the nitrogen atom of the guest is positioned close to the mean plane of the crown's oxygen atoms. fishersci.dk

These intermolecular forces can lead to the formation of extended structures. For instance, the complex of benzo-15-crown-5 with benzylammonium perchlorate (B79767) forms a 1:1 supramolecular rotator-stator structure through N—H⋯O hydrogen bonds. fishersci.dk In other cases, these interactions can link cations and anions into chains. fishersci.dk The crystal structure of (b15c5)BiI₃(I₂) shows neutral pseudo-octahedral (b15c5)BiI₃ complexes connected into zig-zag chains through secondary bonding interactions with bridging iodine molecules. ereztech.com These examples highlight how weak intermolecular forces direct the self-assembly of benzo-15-crown-5-containing systems into well-defined supramolecular architectures. wikipedia.orgfishersci.dk

Specific Complexation Geometries and Conformations

The conformation of the benzo-15-crown-5 macrocycle is flexible and adapts to the specific cation it binds, resulting in distinct complexation geometries. Spectroscopic studies, particularly in the gas phase, have revealed that multiple conformers can coexist for a single type of complex. nih.govfishersci.ptfishersci.se

For instance, the K⁺(B15C5) complex has been shown to have three stable conformers under cold, gas-phase conditions. fishersci.ptfishersci.se In contrast, complexes with ammonium ions (NH₄⁺) and its alkylated derivatives tend to have fewer stable conformers. fishersci.ptfishersci.se The NH₄⁺(B15C5), MeNH₃⁺(B15C5), and EtNH₃⁺(B15C5) complexes each exhibit two primary conformers. fishersci.ptfishersci.se These ammonium complexes preferentially adopt conformations with large dihedral angles in the C–O–C–C segments adjacent to the benzene ring, suggesting that the crown ether puckers to effectively encapsulate the ammonium guest. fishersci.ptfishersci.se

The attachment of additional chemical groups can reduce this conformational flexibility. For example, dibenzo-15-crown-5 (B80353) (DB15C5), which has a second benzene ring, shows only one dominant conformation when complexed with K⁺, Rb⁺, and Cs⁺, in contrast to the three conformers seen with the mono-benzo version. nih.govfishersci.se

Sandwich Complexation

While benzo-15-crown-5 has a cavity size that is highly complementary for the sodium ion (Na⁺), it exhibits a remarkable ability to form stable "sandwich" complexes with cations that are larger than its cavity. oup.com These complexes typically feature a 2:1 stoichiometry, where two benzo-15-crown-5 molecules encapsulate a single metal ion. This arrangement is particularly prevalent with larger alkali and alkaline earth metal ions such as potassium (K⁺), rubidium (Rb⁺), strontium (Sr²⁺), and barium (Ba²⁺). nankai.edu.cnresearchgate.nettandfonline.com

The formation of these sandwich structures is a critical aspect of the host-guest chemistry of benzo-15-crown-5, significantly enhancing its binding affinity and selectivity for these larger cations. nankai.edu.cnresearchgate.net For instance, derivatives of benzo-15-crown-5 demonstrate the ability to bind Sr²⁺ and Ba²⁺, with the resulting 2:1 sandwich complexes exhibiting higher stability constants than their corresponding 1:1 complexes. tandfonline.com This enhanced stability is often driven by favorable enthalpic contributions. nankai.edu.cnresearchgate.net

This phenomenon is not limited to the interaction of two separate crown ether molecules. Bis(benzo-15-crown-5) compounds, where two crown ether units are joined by a flexible linker, can form intramolecular 2:1 complexes with K⁺. rsc.org The ability to form these sandwich structures has been confirmed through various methods, including X-ray crystallography, which has provided definitive structural evidence for complexes like [K⁺(benzo-15-crown-5)₂]. researchgate.net In these structures, the cation is situated between the planes of the two crown ether rings. The stability of these sandwich complexes can be influenced by substituents on the benzoyl ring; for example, a para-nitro group can significantly increase the stability constant for the 2:1 complex. tandfonline.com

Table 1: Complexation Thermodynamics of Benzo-15-crown-5 and a Double-Armed Derivative with Alkali Metal Cations Data determined in methanol-water (8:2 v/v) at 25°C by microcalorimetric titrations. nankai.edu.cnresearchgate.net

| Host Compound | Cation | Stoichiometry (Host:Cation) | Log K | ΔH (kJ/mol) | TΔS (kJ/mol) |

| Benzo-15-crown-5 | Na⁺ | 1:1 | 3.04 | -17.6 | -0.2 |

| Benzo-15-crown-5 | K⁺ | 1:1 | 2.89 | -17.0 | -0.5 |

| Double-Armed B15C5 | Na⁺ | 1:1 | 3.12 | -19.4 | -1.6 |

| Double-Armed B15C5 | K⁺ | 1:2 (Sandwich) | 3.73 (K₁) / 3.01 (K₂) | -21.9 (ΔH₁) / -17.0 (ΔH₂) | 0.6 (TΔS₁) / 0.1 (TΔS₂) |

| Double-Armed B15C5 | Rb⁺ | 1:2 (Sandwich) | 3.33 (K₁) / 2.91 (K₂) | -19.7 (ΔH₁) / -16.4 (ΔH₂) | -0.7 (TΔS₁) / 0.2 (TΔS₂) |

Conformational Changes Upon Complexation

The process of ion complexation by benzo-15-crown-5 is accompanied by significant conformational changes in the flexible polyether ring. researchgate.net In its uncomplexed state, the crown ether exists in a relatively disordered conformation. However, upon binding a cation, the molecule reorganizes to optimize the coordination geometry, maximizing the electrostatic interactions between its ether oxygen atoms and the guest ion.

This structural reorganization is evident from various spectroscopic and analytical techniques. For example, ¹H NMR spectroscopy reveals changes in the chemical shifts of the crown ether's protons upon the addition of metal ions, indicating a change in the electronic environment and conformation of the ring. scispace.com

X-ray crystallography provides definitive proof and detailed insights into these conformational changes. In the solid-state structure of a benzo-15-crown-5 complex with bismuth(III) iodide, the five oxygen atoms of the crown ether coordinate to the bismuth ion with Bi-O distances ranging from 282.4(7) to 291.1(5) pm. mdpi.com This coordination forces the crown ether into a specific, ordered conformation to accommodate the metal ion. mdpi.com Similarly, in complexes with calcium, the crown ether adopts a consistent conformation, suggesting that intramolecular forces within the host-guest assembly, rather than crystal packing forces, are the primary determinants of the final structure. rsc.org

Table 2: Selected Structural Data for a Benzo-15-crown-5 Complex Data from the crystal structure of (benzo-15-crown-5)BiI₃(I₂). mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Bi-O1 Distance | 282.4(7) pm |

| Bi-O2 Distance | 283.5(6) pm |

| Bi-O3 Distance | 291.1(5) pm |

| Bi-O4 Distance | 289.9(6) pm |

| Bi-O5 Distance | 286.7(6) pm |

| Average Bi-O Distance | 286.7 pm |

Structural Elucidation and Characterization of Benzo 15 Crown 5 and Its Complexes

X-ray Diffraction Analysis

X-ray diffraction stands as a cornerstone for the structural analysis of crystalline materials. By analyzing the pattern of diffracted X-rays, researchers can deduce the arrangement of atoms within a crystal. This subsection covers both single crystal and powder X-ray diffraction methods as applied to benzo-15-crown-5 and its derivatives.

Single crystal X-ray diffraction provides the most detailed and unambiguous structural information. By using a well-formed single crystal, a precise model of the molecular structure, including bond lengths, bond angles, and conformational details, can be determined.

The foundational data obtained from a single crystal X-ray diffraction experiment includes the crystal system, the dimensions of the unit cell, and the space group, which describes the symmetry of the crystal.

For instance, a 1:1 complex of benzo-15-crown-5 with sodium perchlorate (B79767) (NaClO₄) crystallizes in the monoclinic space group P2₁/c. rsc.org Its unit cell parameters have been determined as a = 8.829(3) Å, b = 8.327(3) Å, c = 24.21(2) Å, and β = 99.18(1)°. cambridge.org In another example, a 2:1 complex of benzo-15-crown-5 with sodium perchlorate adopts a tetragonal crystal system with the space group P4/n and unit cell dimensions of a = 17.786(7) Å and c = 9.869(5) Å. rsc.org

The complex of benzo-15-crown-5 with potassium iodide (KI) also forms a tetragonal crystal system with the space group P4/n, and its unit cell dimensions are a = b = 17.869(3) Å and c = 9.761(3) Å. cambridge.orgcambridge.org A derivative, 4'-formylbenzo-15-crown-5, was found to crystallize in the monoclinic system with the space group P2₁/c. iucr.org Its unit cell parameters are a = 18.0091(8) Å, b = 9.6678(4) Å, and c = 8.1028(3) Å, with a β angle of 91.262(2)°. nih.gov

Complexes with alkaline earth metals also provide insightful structural data. The magnesium isothiocyanate complex crystallizes in the orthorhombic space group Pbca, while the calcium isothiocyanate complexes with methanol (B129727) and water crystallize in the triclinic (P1) and monoclinic (P2₁/c) space groups, respectively. rsc.org A strontium complex, Sr(benzo-15-crown-5)₂₂, is monoclinic with the space group P2₁/c. nih.gov

Lanthanide complexes have also been characterized. A complex with lanthanum(III) bromide is reported to be triclinic with the space group P1. kemdikbud.go.id Furthermore, a complex with bismuth(III) iodide, (b15c5)BiI₃(I₂), crystallizes in the monoclinic space group P2₁/c. mdpi.com

Table 1: Crystal Data for Benzo-15-crown-5 and its Complexes

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

|---|---|---|---|---|---|---|---|---|---|

| [Na(B15C5)]ClO₄ | Monoclinic | P2₁/c | 8.829(3) | 8.327(3) | 24.21(2) | 90 | 99.18(1) | 90 | cambridge.org |

| [Na(B15C5)₂]ClO₄ | Tetragonal | P4/n | 17.786(7) | 17.786(7) | 9.869(5) | 90 | 90 | 90 | rsc.org |

| [K(B15C5)₂]I | Tetragonal | P4/n | 17.869(3) | 17.869(3) | 9.761(3) | 90 | 90 | 90 | cambridge.orgcambridge.org |

| 4'-Formylbenzo-15-crown-5 | Monoclinic | P2₁/c | 18.0091(8) | 9.6678(4) | 8.1028(3) | 90 | 91.262(2) | 90 | iucr.orgnih.gov |

| [Mg(B15C5)(NCS)₂] | Orthorhombic | Pbca | 16.399(3) | 25.784(5) | 9.230(3) | 90 | 90 | 90 | rsc.org |

| [Ca(B15C5)(NCS)₂(MeOH)] | Triclinic | P1 | 8.665(2) | 11.155(2) | 11.942(3) | 95.49(1) | 102.21(2) | 102.47(2) | rsc.org |

| [Ca(B15C5)(NCS)₂(H₂O)] | Monoclinic | P2₁/c | 11.248(5) | 12.929(7) | 17.100(7) | 90 | 123.15(2) | 90 | rsc.org |

| Sr(B15C5)₂₂ | Monoclinic | P2₁/c | 12.0127(17) | 12.8666(12) | 13.085(2) | 90 | 90.245(18) | 90 | nih.gov |

| [La(B15C5)₂(Br)₂]Br₃ | Triclinic | P1 | 12.5834(14) | 13.5816(16) | 13.8403(16) | 70.751(2) | 66.773(2) | 67.631(2) | kemdikbud.go.id |

| (B15C5)BiI₃(I₂) | Monoclinic | P2₁/c | 13.769(1) | 11.727(1) | 17.002(2) | 90 | 115.197(6) | 90 | mdpi.com |

A detailed analysis of bond lengths, bond angles, and dihedral (torsion) angles provides a quantitative description of the molecular geometry. In a lithium nitrate (B79036) complex with benzo-15-crown-5, the Li-O bond distances vary, with the distances to the ether oxygens being longer than the distance to the water molecule also coordinated to the lithium ion. mdpi.com Specifically, the Li-O distances to the sp² hybridized oxygen atoms of the benzo group are longer (2.278 Å and 2.269 Å) than those to the sp³ hybridized oxygen atoms of the ether chain (2.197(2) Å, 2.206(2) Å, and 2.218(2) Å). mdpi.com

In a strontium complex, Sr(benzo-15-crown-5)₂₂, the Sr-O distances range from 2.679(5) Å to 2.778(5) Å. nih.gov The bond lengths and angles within the crown ether moiety itself are consistent with published data. nih.gov For a lanthanum bromide complex, the La-O bond lengths are reported to be between 2.857(7) and 2.949(7) Å. kemdikbud.go.idresearchgate.net

The conformation of the polyether ring is often described by the O-C-C-O torsion angles. In 4'-formylbenzo-15-crown-5, these angles are reported as (±)gauche [69.34° (10), -71.10°(8), -65.61°(11)] and anti [168.42°(9)]. iucr.org The dihedral angle between the aromatic ring and the mean plane of the ether oxygen atoms is 20.67(5)°. iucr.org

The flexible nature of the crown ether ring allows it to adopt various conformations, which can be influenced by factors such as substitution on the benzene (B151609) ring and coordination to a metal ion. In the solid state, the 15-crown-5 (B104581) ring of 4'-formylbenzo-15-crown-5 adopts a twisted conformation. iucr.orgnih.gov The conformation of the ether in the 1:1 sodium perchlorate complex is noted to be similar to that found in the sodium iodide monohydrate complex. rsc.org In a lanthanum bromide complex, the crown rings are described as being in a somewhat gauche conformation. kemdikbud.go.id The conformation of the crown ether in two different calcium isothiocyanate complexes was found to be the same, suggesting that intramolecular forces are dominant in determining the ring's shape. rsc.org

The coordination environment of the metal ion within a benzo-15-crown-5 complex is a key feature of its structure. In the 1:1 complex with sodium perchlorate, the sodium ion is irregularly coordinated to the five oxygen atoms of the crown ether and two oxygen atoms from the perchlorate anion. rsc.org In a lithium nitrate complex, the lithium cation is coordinated by the five oxygen atoms of the crown ether and a water molecule, forming a pentagonal pyramidal geometry. mdpi.com

For the magnesium isothiocyanate complex, the magnesium ion is in a pentagonal bipyramidal coordination environment, with the nitrogen atoms of the two isothiocyanate anions in the axial positions. rsc.org The calcium ion in the calcium isothiocyanate complexes with methanol and water exhibits an irregular eight-coordination, involving the five ether oxygens, the two isothiocyanate nitrogens, and the oxygen from either the methanol or water molecule. rsc.org The strontium ion in Sr(benzo-15-crown-5)₂₂ is coordinated in a sandwich-like manner by ten oxygen atoms from two benzo-15-crown-5 ligands. nih.gov In a lanthanum bromide complex, the lanthanum atom is coordinated to six oxygen atoms from two crown ether rings in a sandwich-like fashion. kemdikbud.go.id

X-ray powder diffraction (XRPD) is a valuable technique for the analysis of polycrystalline materials. While it does not provide the same level of detail as single crystal diffraction, it is useful for phase identification, determining unit cell parameters, and assessing sample purity.

XRPD has been successfully applied to complexes of benzo-15-crown-5. For example, the analysis of a complex with sodium perchlorate showed a monoclinic crystal system with unit cell parameters that were in good agreement with those obtained from single crystal analysis. cambridge.orgcambridge.org Similarly, the XRPD analysis of a complex with potassium iodide revealed a tetragonal crystal system, again consistent with single crystal data. cambridge.orgcambridge.org These studies demonstrate that XRPD can be a reliable method for the structural characterization of benzo-15-crown-5 complexes, especially when suitable single crystals are not available. cambridge.orgresearchgate.net The technique has also been used to confirm the intercalation of benzo-15-crown-5 derivatives into clay galleries. case.edu

Single Crystal X-ray Diffraction for Molecular and Crystal Structures

Spectroscopic and Spectrometric Techniques for Structural Insights

The structural elucidation and characterization of Benzo-15-crown-5 and its complexes are heavily reliant on a suite of spectroscopic and spectrometric techniques. These methods provide detailed information on the molecular framework, the nature of host-guest interactions, and conformational changes upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for studying the structure and dynamics of Benzo-15-crown-5 and its complexes in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable data on the chemical environment of individual atoms within the molecule.

¹H NMR spectroscopy is particularly sensitive to changes in the electronic environment of the protons in the Benzo-15-crown-5 macrocycle upon complexation with cations. The chemical shifts of the protons in the polyether ring and the benzene ring are closely monitored to understand the binding process and the conformation of the complex in solution.

Upon complexation with a metal ion, such as in the lanthanum bromide complex, the signals corresponding to the ether group (CH₂) protons experience a shift. For instance, in a [LaC₂₈H₃₆Br₄O₁₀]³⁺[3Br]³⁻ complex, the ether group protons are shifted upfield, while the phenyl ring signal moves downfield. kemdikbud.go.id The protons of the crown ether moiety in Schiff base derivatives of Benzo-15-crown-5 typically appear as multiplets in the range of 3.75 to 4.26 ppm. mdpi.com

Studies on complexes with alkali metals like lithium and cesium have been conducted using ⁷Li and ¹³³Cs NMR, revealing the formation of 1:1 complexes. ijcce.ac.ir The stability of these complexes is found to be influenced by the solvent's properties. ijcce.ac.ir Furthermore, ¹H NMR has been employed to study the molecular complexes of 4'-substituted Benzo-15-crown-5 with picric acid, allowing for the determination of association constants. sioc-journal.cn High-field ¹H NMR has also been crucial in investigating the complexation of multi-site host molecules containing Benzo-15-crown-5 moieties with bipyridinium guest species. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Benzo-15-crown-5 and its Derivatives/Complexes

| Compound/Complex | Aromatic Protons | Methylene Protons (-OCH₂CH₂O-) | Other Protons | Reference |

| 4'-Formylbenzo-15-crown-5 | 7.38-7.46 (m, 2H), 6.92-6.96 (d, 1H) | 3.75-4.23 (m, 16H) | 9.83 (s, 1H, -CHO) | mdpi.com |

| Lanthanum Complex [LaC₂₈H₃₆Br₄O₁₀]³⁺[3Br]³⁻ | 7.079 (s, 2H) | 3.755 (s, 4H), 3.901 (s, 4H), 4.108 (s, 8H) | kemdikbud.go.id | |

| 4-Aminobenzo-15-crown-5 hydrochloride (in D₂O) | 6.8-7.2 | 3.6-4.2 | 5.1 (br, NH₃⁺) |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of Benzo-15-crown-5 and its derivatives. The chemical shifts of the carbon atoms in the ethylene (B1197577) oxide units and the aromatic ring are diagnostic of the compound's structure. For example, in 4-Aminobenzo-15-crown-5 hydrochloride, the ethylene oxide carbons appear in the 70–75 ppm range, while the aromatic carbons are observed between 115–150 ppm. In Schiff base derivatives, the crown ether and amine group ether carbons are typically found between 67.7 and 71.7 ppm. mdpi.com The technique has also been used to characterize scandium(III) halide complexes of Benzo-15-crown-5. capes.gov.br

Table 2: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for Benzo-15-crown-5 Derivatives

| Carbon Type | Chemical Shift Range (ppm) | Reference |

| Ethylene Oxide Carbons | 70-75 | |

| Aromatic Carbons | 115-150 | |

| Crown Ether & Amine Group Ether Carbons (Schiff Base Derivatives) | 67.7-71.7 | mdpi.com |

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and probing the vibrational modes of Benzo-15-crown-5 and its complexes. The IR spectrum provides a molecular fingerprint, with specific bands corresponding to the stretching and bending vibrations of different bonds.

Key diagnostic bands for Benzo-15-crown-5 include the C-O-C stretching vibrations of the ether linkages, which are typically observed around 1100-1125 cm⁻¹. psu.edu The aromatic C=C stretching vibrations are usually seen in the 1500-1600 cm⁻¹ region. kemdikbud.go.id Upon complexation, shifts in these vibrational frequencies can indicate the involvement of the ether oxygens and the benzene ring in coordination. For instance, in a lanthanum complex, the ν(C-O) vibration shifts to a lower wavenumber, suggesting coordination of the ether oxygens to the metal ion. kemdikbud.go.id Similarly, changes in the 1000–800 cm⁻¹ range, which contains combined stretching-deformation modes of the ethylene glycol fragments, are indicative of complex formation and conformational changes. mdpi.com

IR spectroscopy has been instrumental in characterizing a variety of Benzo-15-crown-5 complexes, including those with lanthanide ions, kemdikbud.go.idpsu.edu alkali metals, mdpi.com and transition metals. researchgate.net It has also been used to confirm the structure of Schiff base derivatives by identifying the characteristic imine (C=N) and amine (N-H) stretching bands. mdpi.com

Table 3: Selected IR Vibrational Frequencies (cm⁻¹) for Benzo-15-crown-5 and a Lanthanum Complex. kemdikbud.go.id

| Vibrational Mode | Free Ligand (Benzo-15-crown-5) | Lanthanum Complex |

| ν(C-H) Aromatic | 3452 | 3414-3225 |

| ν(C-H) Methylene | 2913 | 2906 |

| ν(C=C) | 1618 | 1630 |

| ν(C-O) | 1256 | 1251 |

| ν(C-O-C) | 1122 | Not specified |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns (EI, FAB)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental composition of Benzo-15-crown-5 and its derivatives. It also provides valuable structural information through the analysis of fragmentation patterns.

Different ionization techniques, such as Electron Impact (EI) and Fast Atom Bombardment (FAB), are employed. In the EI mass spectra of Schiff base derivatives of Benzo-15-crown-5, while the molecular ion peak [M⁺] may not always be observed, characteristic fragmentation patterns, such as the loss of ether chain segments, confirm the proposed structures. mdpi.com For compounds like 4-Aminobenzo-15-crown-5 hydrochloride, mass spectrometry validates the molecular weight and reveals fragmentation patterns. The technique has been used to characterize various derivatives, including those functionalized with N₂O Schiff bases mdpi.com and fulleropyrrolidines. psu.edu

UV-Visible Spectroscopy for Electronic Transitions and Complex Formation

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the Benzo-15-crown-5 molecule, particularly those associated with the benzene ring, and to monitor the formation of complexes. The benzene ring of Benzo-15-crown-5 exhibits a characteristic absorption peak around 274 nm. mdpi.com

The formation of complexes can lead to changes in the UV-Vis spectrum, such as shifts in the absorption maxima or changes in molar absorptivity. This technique has been used to investigate the complexation of Benzo-15-crown-5 with alkali metal salts and to determine the stability constants of the resulting complexes. rsc.org It has also been applied to study charge-transfer complexes and the electronic structures of complexes with transition metal ions like Mn²⁺ in the gas phase. researchgate.net For instance, in the Mn²⁺(B15C5) complex, the π-π* transition of the B15C5 moiety is highly mixed with a ligand-to-metal charge transfer (LMCT) transition. researchgate.net

Microscopic Techniques for Morphological and Assembly Behavior

Scanning Tunneling Microscopy (STM) is a high-resolution surface imaging technique that allows for the direct visualization of molecular arrangements and self-assembly on conductive substrates at the single-molecule level.

The self-assembly of an azobis-(benzo-15-crown-5) derivative on a gold (Au(111)) surface has been investigated in detail using STM. acs.orgresearchgate.net In its initial state, the molecule forms a well-ordered self-assembled monolayer (SAM) with a (3 x 7) symmetry. acs.orgresearchgate.netmdpi.com High-resolution STM images revealed that the individual molecules appear as dumbbell shapes, lying flat on the gold surface. acs.org Upon irradiation with UV light, the azobenzene (B91143) unit undergoes a trans-to-cis isomerization. This photochemical reaction induces a significant change in the molecular arrangement on the surface. The STM images show a new adlayer structure with a different packing pattern, defined as a (2√3 × 3) structure, although the domains of this new ordered packing are smaller. acs.org These results provide direct molecular-level evidence of a photochemical reaction influencing the supramolecular assembly. acs.org

Further studies have used STM to evaluate the molecular assembly behavior of double-armed benzo-15-crown-5 ethers. tandfonline.com The images, in conjunction with other techniques, revealed that the assembly behavior in the solid state can be controlled by the stepwise complexation with cations like potassium. tandfonline.com

Atomic Force Microscopy (AFM) is a versatile scanning probe microscopy technique that can provide topographical information of surfaces with nanoscale resolution. It is not limited to conductive samples and can be operated in various environments, including liquid.

AFM has been employed to study the morphology of hybrid materials incorporating Benzo-15-crown-5. In the case of Benzo-15-crown-5 covalently grafted onto chemically exfoliated MoS₂ nanosheets (B15C5-MoS₂), AFM imaging revealed that the functionalization resulted in well-exfoliated nanosheets with an average height of approximately 4-5 nm. rsc.org This was in contrast to the unfunctionalized MoS₂ which tended to form larger aggregates. rsc.org

The technique has also been used to study monolayers of amphiphilic photochromic benzo-15-crown-5 derivatives, where it provided information on the structure of the monolayers. acs.org In other work, AFM has been used to observe the complexation of cations by dibenzocrown ethers adsorbed on highly oriented pyrolytic graphite (B72142) (HOPG). researchgate.net Furthermore, AFM-based scratching experiments on surfaces coated with fluorescent indicators containing crown ether moieties have been used to determine the height of the molecular layer, providing insights into its conformation on the surface. researchgate.net

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique that allows for the visualization of the atomic structure of materials, including the crystal lattice of nanoparticles and the morphology of supramolecular assemblies.

HRTEM has been utilized to characterize systems where Benzo-15-crown-5 is part of a larger composite material. For instance, when 15-crown-5 was added during the synthesis of an amorphous titanium dioxide (TiO₂) matrix, HRTEM analysis detected the presence of anatase and rutile nanocrystals, indicating that the crown ether induced a slight crystallization of the material even without heat treatment.

Computational and Theoretical Investigations of Benzo 15 Crown 5

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental electronic and structural characteristics of B15C5 and its complexes.

DFT has been widely employed to investigate the geometries and electronic structures of B15C5 and its complexes. mdpi.comaip.org Ab initio calculations have been used to optimize the ground state geometry of B15C5 complexes, such as with bismuth(III) iodide, without applying any geometric or symmetry constraints. mdpi.compsu.edu These studies reveal that the interaction with the crown ether encourages the formation of a discrete molecular unit. mdpi.compsu.edu

The electronic structure of such complexes has been calculated using hybrid functionals like BP86 and B3LYP, combined with basis sets such as def2-TZVPP and 6-311+G(d,p), which are known for providing accurate results for metal complexes. mdpi.compsu.eduresearchgate.net For instance, in the (B15C5)BiI₃ complex, calculations show that the bonding is primarily electrostatic, with antibonding interactions between the bismuth 6s lone pair and the 2p orbitals of the crown ether's oxygen atoms. mdpi.com DFT studies have also systematically explored how factors like cavity size, donor atoms, and substituent groups on the benzene (B151609) ring can tune the coordination ability of B15C5 for specific ions, such as Li⁺. researchgate.net The capability of B15C5 and its derivatives to form complexes with heavy metal cations like Cd²⁺, Hg²⁺, and Pb²⁺ has also been investigated, demonstrating that the presence of electron-donating groups enhances the crown ether's binding capability. aip.orgaip.org

Theoretical calculations have been a powerful method for determining the binding and interaction energies of B15C5 with various cations. researchgate.net DFT calculations have been performed to evaluate the interaction energies and thus the metal binding capability of B15C5 and its derivatives with heavy metals. aip.orgaip.org These calculations have shown a direct relationship between the amount of charge transfer in the complex and the interaction energy. aip.orgaip.org

The binding affinities of B15C5 with protonated primary amines have also been quantified. For example, the complexation with benzylammonium perchlorate (B79767) in acetonitrile (B52724) is primarily enthalpy-driven. researchgate.net Furthermore, extensive theoretical work has been conducted on the interaction of B15C5 with alkali metal cations. researchgate.netacs.org Quantum chemical calculations at the B3LYP/def2-TZVPPD level of theory have produced theoretical bond dissociation energies (BDEs) for M⁺(15C5) complexes that are in reasonable agreement with experimental values obtained from threshold collision-induced dissociation experiments. acs.org These computational studies have also been used to re-evaluate and refine previously reported experimental BDEs for Na⁺(15C5) and K⁺(15C5) complexes. acs.org The computed binding enthalpies for alkali cation complexes show good agreement for sodium and potassium, though the agreement worsens for larger cations, a discrepancy that has been explored through further computational analysis. researchgate.net

Table 1: Calculated Binding/Interaction Data for Benzo-15-crown-5 Complexes

| Guest Cation | Method | Calculated Parameter | Value |

|---|---|---|---|

| PhCH₂NH₃⁺ | ¹H NMR Titration | ΔH° | -4.9 ± 0.5 kcal/mol researchgate.net |

| PhCH₂NH₃⁺ | ¹H NMR Titration | ΔS° | -3.8 ± 1.0 eu researchgate.net |

| Na⁺ | DFT | Bond Dissociation Energy (0 K) | 296.1 ± 15.5 kJ/mol acs.org |

| K⁺ | DFT | Bond Dissociation Energy (0 K) | 215.6 ± 10.6 kJ/mol acs.org |

| Rb⁺ | DFT | Bond Dissociation Energy (0 K) | 175.0 ± 9.7 kJ/mol acs.org |

| Cs⁺ | DFT | Bond Dissociation Energy (0 K) | 159.4 ± 9.6 kJ/mol acs.org |

Note: This table is interactive and can be sorted by column.

The analysis of Molecular Electrostatic Potential (MESP) and Electron Density Distribution Maps (EDDM) provides crucial insights into the reactive behavior and non-covalent interactions of B15C5 complexes. worldscientific.comresearchgate.net MESP is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. nih.gov The negative potential regions, typically colored red, indicate high electron density and are prone to electrophilic attack, while positive regions (blue) signify electron-deficient areas susceptible to nucleophilic attack. nih.gov

For metal-doped crown ether complexes, MESP and EDDM analyses have been implemented alongside other computational methods. worldscientific.comresearchgate.net These analyses help to understand how the distribution of electron density changes upon complexation and doping. In substituted benzenes, the MESP value at the para and meta carbon atoms can serve as a descriptor of the substituent's electronic effect. nih.gov For B15C5, the oxygen atoms of the ether backbone create an electron-rich cavity, which is clearly visualized by MESP as a region of negative potential, explaining its strong affinity for cations. researchgate.net The topology of the MESP, including its critical points, can be used to characterize lone pairs and π-bonds, which are fundamental to the binding capabilities of B15C5. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior and conformational dynamics of B15C5 and its complexes in various environments. MD simulations have been successfully used to investigate the template effect of alkali metal cations in the synthesis of B15C5, with the results qualitatively matching experimental findings that the Na⁺ ion is the most effective template. oup.com

Simulations have also been performed on B15C5 functionalized ionic liquids to understand their enhanced stability and effectiveness in processes like lithium isotope separation. acs.orgfigshare.com These studies confirmed that certain derivatives, such as [C₈(B15C5)mim][NTf₂], exhibit a strong affinity for the interface between dichloroethane and water. acs.orgfigshare.com MD simulations further revealed that the stability of complexes between B15C5 derivatives and primary amines in aqueous media is due to a combination of hydrophobic forces and extensive hydrogen bonding. researchgate.net Additionally, MD simulations have been combined with experimental techniques like second harmonic generation to interpret the behavior of B15C5 at the solution/air interface. nih.gov

Studies on Photoisomerization Pathways of Benzo-15-crown-5 Derivatives

Computational methods are particularly powerful for investigating the complex mechanisms of photochemical reactions, such as the photoisomerization of B15C5 derivatives.

Extensive computational analysis has been conducted on the photoisomerization pathways of azobis(benzo-15-crown-5), a molecule that combines the ion-binding properties of B15C5 with the photo-switchable azo group. researchgate.netresearchgate.netnih.gov These studies have elucidated the intricate trans→cis and cis→trans isomerization channels. researchgate.netresearchgate.net

Upon photo-excitation of the trans isomer to the S₂ (ππ*) state, the molecule undergoes a relaxation process through a planar S₂ minimum and a planar S₂/S₁ conical intersection. researchgate.netnih.gov Subsequently, the S₁ surface is populated, leading to a rotational minimum and an S₀/S₁ conical intersection channel that facilitates isomerization. researchgate.netresearchgate.net It has been found that an out-of-plane motion of the nitrogen atoms coupled with torsion can lower the energy barrier for this rotation. researchgate.netnih.gov A less efficient inversion pathway has also been identified. researchgate.netresearchgate.netnih.gov For the cis isomer, vertical excitation to the S₁ state leads to a barrierless path toward a torsional conical intersection, resulting in the formation of the trans isomer. nih.gov These computational investigations have highlighted key differences in the isomerization pathways between the sterically hindered azobis(benzo-15-crown-5) and the simpler, unsubstituted azobenzene (B91143) system. researchgate.netresearchgate.net

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Benzo-15-crown-5 | 73007 |

| Bismuth(III) iodide | 62683 |

| Benzylammonium perchlorate | 2734971 |

| Cadmium | 23973 |

| Mercury | 23931 |

| Lead | 5352425 |

| Lithium | 3028194 |

| Sodium | 5360545 |

| Potassium | 5462222 |

| Rubidium | 5462277 |

| Cesium | 5462227 |

| Azobis(benzo-15-crown-5) | 14068579 |

| Dichloroethane | 3029 |

| Water | 962 |

| Acetonitrile | 6342 |

Exploration of Trans→Cis and Cis→Trans Isomerization Mechanisms

The isomerization of azobis(benzo-15-crown-5) from its stable trans form to the cis form, and the reverse process, are fundamental to its photoswitching capabilities. sigmaaldrich.comfishersci.at Computational studies reveal that these transformations can occur through distinct photochemical and thermal pathways.

The photoinduced trans→cis isomerization is a complex process. sigmaaldrich.comwikidata.org Upon electronic excitation, the trans isomer navigates through specific excited-state potential energy surfaces. The primary photochemical pathway involves a rotational or torsional motion around the central N=N bond. sigmaaldrich.comfishersci.ca However, an alternative, less efficient pathway involving a concerted inversion through a linear transition state has also been identified. sigmaaldrich.comwikidata.org The presence of the bulky benzo-15-crown-5 moieties introduces steric hindrance, which can influence the efficiency and dynamics of these isomerization channels compared to simpler azobenzene systems. sigmaaldrich.comontosight.ai

Conversely, the cis→trans isomerization can be triggered either photochemically or thermally. sigmaaldrich.comfishersci.at The photoinduced cis→trans process is computationally shown to proceed via a highly efficient, barrierless path. sigmaaldrich.comwikidata.org Upon excitation, the cis isomer moves along a torsional coordinate to a conical intersection, which facilitates a rapid return to the ground state, predominantly forming the more stable trans isomer. sigmaaldrich.comfishersci.ca The thermal cis→trans isomerization follows a different mechanism, proceeding through an inversion motion rather than rotation. fishersci.atfishersci.ca

Characterization of Excited States (ππ, nπ) and Conical Intersections (S2/S1, S0/S1)**

The photoisomerization is governed by the molecule's behavior in its lowest singlet excited states, the S1 (nπ) and S2 (ππ) states, and the points where these electronic states become degenerate, known as conical intersections (CIs). sigmaaldrich.comwikidata.org

Excited States (S1 and S2):